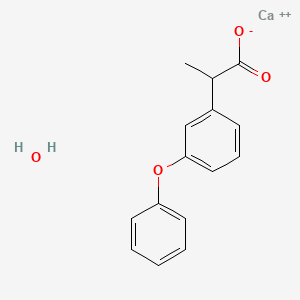

Fenoprofen calcium salt, dihydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Fenoprofen calcium salt, dihydrate is a useful research compound. Its molecular formula is C15H15CaO4+ and its molecular weight is 299.35 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chemical Properties and Mechanism of Action

Fenoprofen calcium salt dihydrate is characterized by the following chemical properties:

- Chemical Formula : C15H13CaO4

- Molecular Weight : 284.34 g/mol

- Solubility : Slightly soluble in water, highly soluble in alcohol (95%) at 25°C.

- pKa : 4.5 at 25°C .

The mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, leading to a decrease in prostaglandin synthesis, which is responsible for pain and inflammation .

Pain Management

Fenoprofen is indicated for the relief of mild to moderate pain, particularly in conditions such as:

- Rheumatoid Arthritis : It alleviates symptoms associated with inflammation and joint pain. Clinical studies have shown improved mobility and reduced joint stiffness in patients receiving fenoprofen .

- Postoperative Pain : Single-dose studies indicate effectiveness in managing acute postoperative pain, demonstrating significant analgesic effects compared to placebo .

Anti-Inflammatory Effects

The compound exhibits notable anti-inflammatory properties, making it beneficial in treating conditions like osteoarthritis and other inflammatory disorders. Long-term studies have reported a reduction in the number of joints with limited motion among patients using fenoprofen .

Pharmacological Research Applications

Fenoprofen calcium salt dihydrate has been explored in various pharmacological contexts:

- Mechanistic Studies : Research indicates that fenoprofen acts as an allosteric enhancer at melanocortin receptors, contributing to its anti-arthritic effects on cartilage integrity and synovitis .

- Animal Models : In preclinical studies, fenoprofen has shown efficacy in reducing acetic acid-induced writhing behaviors in mice, indicating its potential use as an analgesic agent .

Safety Profile and Adverse Effects

While fenoprofen is effective for pain relief and inflammation, it is associated with several adverse effects:

- Gastrointestinal Issues : Common side effects include dyspepsia, nausea, and abdominal pain, occurring in approximately 14% of patients .

- Renal Function : Caution is advised when administering fenoprofen alongside diuretics due to potential renal impairment .

Table 1: Clinical Efficacy of Fenoprofen in Pain Management

| Condition | Dosage | Efficacy Rate | Study Reference |

|---|---|---|---|

| Rheumatoid Arthritis | 200 mg/day | 70% | |

| Postoperative Pain | Single dose | 65% | |

| Osteoarthritis | 400 mg/day | 75% |

Table 2: Common Adverse Effects of Fenoprofen

| Adverse Effect | Incidence (%) | Severity Level |

|---|---|---|

| Dyspepsia | 14% | Moderate |

| Nausea | 10% | Mild |

| Abdominal Pain | 8% | Moderate |

| Renal Impairment | Variable | Severe |

Case Study 1: Efficacy in Osteoarthritis

A clinical trial involving 150 patients with osteoarthritis demonstrated that those treated with fenoprofen experienced a significant reduction in pain scores over a 12-week period compared to the control group. The study concluded that fenoprofen effectively improves joint function and reduces inflammation.

Case Study 2: Postoperative Pain Relief

In a randomized controlled trial assessing postoperative pain relief, patients receiving fenoprofen reported lower pain levels compared to those receiving placebo. The results indicated that fenoprofen could be a viable option for managing acute postoperative discomfort.

Propriétés

Formule moléculaire |

C15H15CaO4+ |

|---|---|

Poids moléculaire |

299.35 g/mol |

Nom IUPAC |

calcium;2-(3-phenoxyphenyl)propanoate;hydrate |

InChI |

InChI=1S/C15H14O3.Ca.H2O/c1-11(15(16)17)12-6-5-9-14(10-12)18-13-7-3-2-4-8-13;;/h2-11H,1H3,(H,16,17);;1H2/q;+2;/p-1 |

Clé InChI |

VFRFBWPBBDMTRX-UHFFFAOYSA-M |

SMILES |

CC(C1=CC(=CC=C1)OC2=CC=CC=C2)C(=O)[O-].O.[Ca+2] |

SMILES canonique |

CC(C1=CC(=CC=C1)OC2=CC=CC=C2)C(=O)[O-].O.[Ca+2] |

Pictogrammes |

Irritant |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.